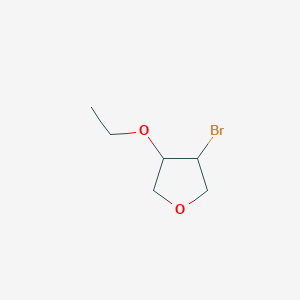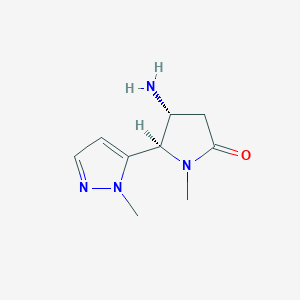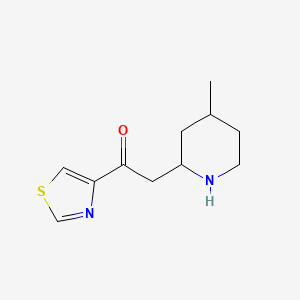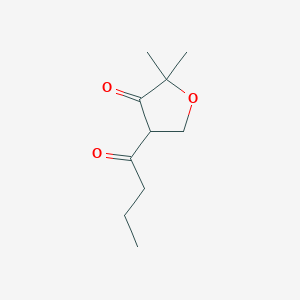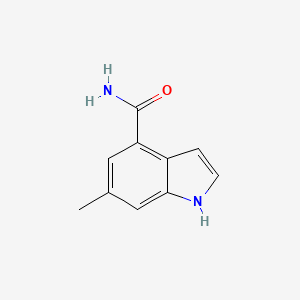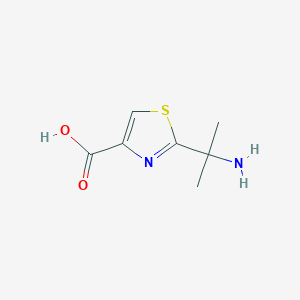
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one is a chemical compound with the molecular formula C₁₂H₁₂ClFO and a molecular weight of 226.67 g/mol . It is characterized by the presence of a cyclohexanone ring substituted with a 4-chloro-3-fluorophenyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-chloro-3-fluorobenzene under specific conditions. One common method includes the use of a Grignard reagent, where 4-chloro-3-fluorophenyl magnesium bromide reacts with cyclohexanone to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one is utilized in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on specific molecular targets, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are still being conducted to fully understand its effects .
Comparison with Similar Compounds
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one can be compared to other similar compounds, such as:
- 2-(4-Chlorophenyl)cyclohexan-1-one
- 2-(3-Fluorophenyl)cyclohexan-1-one
- 2-(4-Fluorophenyl)cyclohexan-1-one
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities. The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C12H12ClFO |
|---|---|
Molecular Weight |
226.67 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12ClFO/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |
InChI Key |
VMGMCPGIHCHIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)
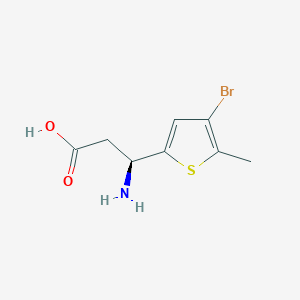

![[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine](/img/structure/B13060288.png)
![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
